molecular formula C11H17N5O3 B7725554 5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione

5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B7725554
M. Wt: 267.28 g/mol
InChI Key: NVCGRZZPNIJZSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid derivatives with piperazine derivatives under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione can be compared with similar compounds such as:

  • 5-[(2-piperazin-1-ylethylamino)methylene]hexahydropyrimidine-2,4,6-trione
  • 5-[(2-piperazin-1-ylethylamino)methylene]barbituric acid
  • 5-[(2-piperazin-1-ylethylamino)methylene]pyrimidine-2,4,6-trione

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Properties

IUPAC Name

5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c17-9-8(10(18)15-11(19)14-9)7-13-3-6-16-4-1-12-2-5-16/h7,12-13H,1-6H2,(H2,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCGRZZPNIJZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)CCNC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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